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Compound of Interest

Compound Name: C14H10CI3N3

Cat. No.: B12624642

Triclabendazole is a potent anthelmintic agent, specifically effective against liver flukes of the
Fasciola species.[1][2] Its chemical structure is unique among the benzimidazole class as it
contains a chlorinated benzene ring but lacks a carbamate group.[3] The compound is
scientifically identified as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole.[1]

Table 1: Physicochemical Properties of Triclabendazole
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Property Value Reference
CAS Number 68786-66-3 [1]141[5]
Molecular Formula C14HoCIsN20S [11[415]
Molecular Weight 359.65 g/mol [5]
Melting Point 175-176°C [61[7]
Boiling Point 496°C (estimated) [7]
Solubility DMSO: up to 60 mg/mL ]

(166.82 mM)

Water: Insoluble or slightly

8
soluble 5]
Ethanol: Insoluble or slightly
[8]
soluble
Appearance Crystalline solid [4]

Mechanism of Action and Biological Activity

Triclabendazole's primary mechanism of action is the disruption of microtubule formation in the
parasite's cells.[2] It binds to the protein B-tubulin, preventing its polymerization into
microtubules.[3][9] These microtubules are essential components of the cellular cytoskeleton,
crucial for maintaining cell shape, division, and intracellular transport.[2] By inhibiting their
formation, Triclabendazole leads to impaired cellular functions, metabolic disturbances, loss of
motility, and ultimately, the death of the parasite.[2][10]

The drug and its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, are
absorbed through the outer covering (tegument) of both immature and mature flukes.[10][11]
This disrupts the parasite's membrane potential and ultrastructure.[12] Some studies also
suggest that Triclabendazole may inhibit adenylyl cyclase activity.[4][13]

Figure 1: Mechanism of Action of Triclabendazole.

Pharmacokinetics and Metabolism
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Triclabendazole is administered orally, and its absorption is enhanced when taken with food.
[12][14] It undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome
P450 enzyme CYP1A2, to form its active sulfoxide and sulfone metabolites.[10] These
metabolites are responsible for the drug's potent anthelmintic activity.[10] The drug and its
metabolites are highly protein-bound in human plasma.[10]

Table 2: Pharmacokinetic Parameters of Triclabendazole and its Metabolites

Triclabendazol Sulfoxide Sulfone
Parameter . . Reference
e Metabolite Metabolite
Plasma Half-life
~8 hours ~14 hours ~11 hours [10]
(t2)
Protein Binding 96.7% 98.4% 98.8% [10]
Primary
Metabolizing CYP1A2 (~64%) CYP2C9 - [10]
Enzyme
Primary Biliary tract (in Biliary tract (in Biliary tract (in [10]
Excretion Route feces) feces) feces)

Experimental Protocols
Synthesis of Triclabendazole

A common synthesis route for Triclabendazole involves several key steps, starting from 2,3-
dichlorophenol and 2-nitro-4,5-dichloroaniline.[15] The following is a generalized protocol
based on published patents.[16][17]

e Preparation of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: 2,3-dichlorophenol is reacted
with 2-nitro-4,5-dichloroacetanilide in the presence of potassium carbonate and a solvent like
DMF. The resulting intermediate is then hydrolyzed with caustic lye to yield the nitroaniline
derivative.[16]

e Reduction to Diamine: The nitro group of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is
reduced to an amine using a reducing agent like Raney nickel under a hydrogen
atmosphere, forming 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine.[16]
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» Benzimidazole Ring Formation: The resulting diamine is reacted with carbon disulfide in the
presence of a base (e.g., potassium hydroxide) and a solvent (e.g., methanol). This
cyclization reaction forms the benzimidazole-2-thiol core.[17]

o Methylation: The thiol group is then methylated using a methylating agent such as dimethyl
sulfate to produce the final product, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-
benzimidazole (Triclabendazole).[16]

« Purification: The crude product is purified by recrystallization from a solvent mixture, such as
toluene and isopropanol, to yield pure Triclabendazole.[16][17]

Figure 2: Generalized Synthesis Workflow for Triclabendazole.

In Vivo Efficacy Evaluation in Sheep (Chronic
Fascioliasis Model)

This protocol is based on studies evaluating the efficacy of Triclabendazole against Fasciola
hepatica infections.

Animal Model: Use sheep confirmed to be free of F. hepatica infection.

« Infection: Artificially infect sheep by oral administration of metacercariae of a known
Triclabendazole-susceptible (or resistant) strain of F. hepatica.

o Treatment Groups: After allowing the infection to establish for a chronic period (e.g., 12-14
weeks), divide the sheep into treatment and control groups.

o Control Group: Administer a placebo vehicle.
o Treatment Group: Administer Triclabendazole orally at a specified dose (e.g., 10 mg/kg).
o Drug Administration: Administer the drug as a drench. Ensure the full dose is consumed.[18]

o Post-Mortem Analysis: At a set time post-treatment (e.g., 14-21 days), humanely euthanize
the animals.

o Fluke Recovery and Counting: Recover adult flukes from the bile ducts of the liver. Count the
number of viable flukes for each animal.
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» Efficacy Calculation: Calculate the percentage efficacy using the formula:

o Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) /
Mean fluke count in control group] x 100

Clinical and Veterinary Efficacy

Triclabendazole is the drug of choice recommended by the World Health Organization (WHO)
for treating human fascioliasis.[14][19] It is effective against both acute and chronic stages of
the infection caused by F. hepatica and F. gigantica.[20]

Table 3: Efficacy of Triclabendazole in Clinical and Veterinary Studies

Species Infection Stage Dose Efficacy Reference
Chronic 10 mg/kg (single  79% - 95% cure

Human o [14][19]
Fascioliasis dose) rate

) Recommended

Chronic 2 x 10 mg/kg

Human o for severe [14][19]
Fascioliasis (12h apart) ) )

infection

1-week-old F.

Sheep ) 10 mg/kg 93% - 98% [18]
hepatica
4-week-old F.

Sheep ) 5 mg/kg 92% [18]
hepatica
12-week-old

Sheep (adult) F. 5 mg/kg 100% [18]
hepatica

Note: The emergence of Triclabendazole resistance in livestock has been reported and is a
growing concern.[21]

Conclusion

Triclabendazole (CAS: 68786-66-3) is a highly effective and critical anthelmintic for the
treatment of fascioliasis in both humans and livestock. Its primary mechanism involves the
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targeted disruption of microtubule polymerization within the parasite, leading to its
immobilization and death. This guide provides essential technical data, including detailed
physicochemical properties, pharmacokinetic parameters, and established experimental
protocols. The continued study of its synthesis, mechanism, and the emerging challenge of
resistance is crucial for maintaining its therapeutic value in veterinary and human medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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